molecular formula C8H15NO B14492116 3-(Diethylamino)but-2-enal CAS No. 64573-36-0

3-(Diethylamino)but-2-enal

Cat. No.: B14492116
CAS No.: 64573-36-0
M. Wt: 141.21 g/mol
InChI Key: XSGYOJAMCYKTCJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)but-2-enal is an organic compound with the molecular formula C8H15NO It is characterized by the presence of a diethylamino group attached to a but-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)but-2-enal can be achieved through several methods. One common approach involves the reaction of diethylamine with crotonaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound in large quantities while maintaining high purity levels. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Diethylamino)but-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)but-2-enal involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The compound’s aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products .

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)prop-2-enal: Similar structure but with a shorter carbon chain.

    3-(Diethylamino)butanal: Similar structure but with a saturated carbon chain.

    3-(Diethylamino)but-2-enone: Similar structure but with a ketone group instead of an aldehyde.

Uniqueness

3-(Diethylamino)but-2-enal is unique due to its combination of an unsaturated aldehyde group and a diethylamino group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Properties

CAS No.

64573-36-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(diethylamino)but-2-enal

InChI

InChI=1S/C8H15NO/c1-4-9(5-2)8(3)6-7-10/h6-7H,4-5H2,1-3H3

InChI Key

XSGYOJAMCYKTCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=CC=O)C

Origin of Product

United States

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